(6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine
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Overview
Description
Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . The incorporation of an iodine atom and a prop-2-yn-1-yl group into the quinazoline structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-iodoquinazoline-4-one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura cross-coupling.
Cyclization Reactions: The prop-2-yn-1-yl group can participate in cyclization reactions, such as radical ipso-cyclization, to form spirocyclic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Radical Ipso-Cyclization: This reaction can be mediated by zinc bromide (ZnBr2) and Oxone in a mixed solvent system of acetonitrile and water.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Cyclization Products: Spirocyclic compounds are the major products of radical ipso-cyclization reactions.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new anticancer agents due to its ability to inhibit specific molecular targets.
Biological Studies: The compound can be used to study the effects of quinazoline derivatives on various biological pathways, including cell cycle regulation and apoptosis.
Chemical Biology: It can serve as a tool compound for investigating the role of specific enzymes and signaling pathways in disease processes.
Mechanism of Action
The mechanism of action of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells . The prop-2-yn-1-yl group enhances its binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
6-Iodoquinazoline-4-one: A precursor in the synthesis of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another quinazoline derivative with anticancer activity via PI3K inhibition.
Uniqueness
6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine is unique due to the presence of both an iodine atom and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound for chemical synthesis and biological studies.
Properties
Molecular Formula |
C11H8IN3 |
---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
6-iodo-N-prop-2-ynylquinazolin-4-amine |
InChI |
InChI=1S/C11H8IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h1,3-4,6-7H,5H2,(H,13,14,15) |
InChI Key |
SQJATDHKDGIXQC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC=NC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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